molecular formula C9H16N2O B3114629 Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 202990-49-6

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B3114629
CAS No.: 202990-49-6
M. Wt: 168.24 g/mol
InChI Key: HDLWINONZUFKQV-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone (CAS 202990-49-6) is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . This bis-pyrrolidine derivative is characterized by its ketone functional group bridging two pyrrolidine rings, a structure that suggests potential utility in coordination chemistry and as a building block for more complex molecular architectures, such as phenanthroline-diamide ligands . While specific mechanistic and application studies on this exact compound are not widely reported in the available literature, related pyrrolidine-based molecules are known to serve as key precursors in the synthesis of specialized ligands used in the separation of lanthanides and actinides . The structural motif is also of interest in the development of new materials and catalysts. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions, and it is typically recommended for storage in a sealed container under dry conditions at 2-8°C . For detailed handling and safety information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidin-1-yl(pyrrolidin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWINONZUFKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrrolidin 1 Yl Pyrrolidin 2 Yl Methanone and Its Analogs

Strategies for Amide Bond Formation in Pyrrolidine (B122466) Systems

The creation of the amide linkage is a cornerstone of organic synthesis. luxembourg-bio.comacs.org In the context of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone, this involves coupling a pyrrolidine amine with a proline derivative (pyrrolidine-2-carboxylic acid). The choice of methodology depends on factors such as substrate scope, desired yield, stereochemical control, and process sustainability.

The most direct and widely used method for forming amide bonds involves the activation of a carboxylic acid with a stoichiometric coupling reagent, followed by nucleophilic attack from an amine. rsc.org This approach is highly effective for synthesizing pyrrolidine amides. nih.gov The process typically begins with the reaction of the carboxylic acid (e.g., N-protected proline) with the coupling reagent to form a highly reactive intermediate, such as an O-acylurea in the case of carbodiimides. luxembourg-bio.com This activated species is then readily attacked by the amine (e.g., pyrrolidine) to form the desired amide, generating a byproduct that can often be removed by filtration. luxembourg-bio.com

A vast array of coupling reagents has been developed to optimize this process, addressing challenges such as racemization of chiral centers and side reactions. luxembourg-bio.com Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are frequently employed for the synthesis of pyrrolidine amides. nih.gov Other common activating agents include HATU, HBTU, and T3P, which are often used in industrial settings to produce amides efficiently. ucl.ac.uk

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Name Acronym Byproduct Key Features
Dicyclohexylcarbodiimide DCC Dicyclohexylurea (DCU) Insoluble byproduct, easy to remove by filtration. luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC / EDCI Water-soluble urea Byproduct easily removed with aqueous workup. ucl.ac.uk
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP HOBt, phosphonamide Effective for hindered substrates. luxembourg-bio.com
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU HOAt, tetramethylurea High efficiency, low racemization. ucl.ac.uk
n-Propylphosphonic acid anhydride T3P Phosphonic acids Low cost, high atom economy. ucl.ac.uk

To improve the sustainability and atom economy of amide synthesis, significant research has focused on developing catalytic methods that avoid the use of stoichiometric activating agents. rsc.orgucl.ac.uk These approaches often involve the direct condensation of carboxylic acids and amines, with water as the only byproduct. rsc.org

Transition metals are powerful catalysts for a wide range of organic transformations, including the formation of C-N bonds essential for pyrrolidine and amide synthesis. researchgate.netnih.gov

Copper-Catalyzed Reactions : Copper complexes have been shown to catalyze the intramolecular amination of unactivated C(sp³)–H bonds, providing a direct route to pyrrolidine rings from N-halide amides. nih.govorganic-chemistry.org This method is valued for its functional group tolerance and high regio- and chemoselectivity. organic-chemistry.org Mechanistic studies suggest the involvement of copper(I), (II), and (III) oxidation states in the catalytic cycle. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are versatile for constructing pyrrolidine-based structures. For instance, Pd-catalyzed intramolecular aminoarylation of alkenes can generate pyrrolidines in good yields. acs.org Another powerful technique is the palladium-catalyzed carbonylation of C–H bonds in aliphatic amines, using carbon monoxide to form pyrrolidones, which are key precursors to pyrrolidine derivatives. semanticscholar.org This reaction can activate both γ-methyl and cyclopropyl (B3062369) methylene (B1212753) C–H bonds. semanticscholar.org

Iridium and Rhodium-Catalyzed Reactions : Iridium complexes can catalyze the reductive generation of azomethine ylides from amides, which then undergo [3+2] dipolar cycloaddition reactions to form highly substituted pyrrolidines. acs.org Rhodium catalysts have been successfully used for the asymmetric intramolecular hydroamination of unactivated alkenes to produce chiral pyrrolidines with high enantioselectivity. acs.org

Table 2: Examples of Transition Metal-Catalyzed Pyrrolidine Synthesis

Metal Catalyst Reaction Type Substrates Product
Copper Intramolecular C–H Amination N-fluoride amides Pyrrolidines nih.gov
Palladium Carbonylation of γ-C(sp3)–H bonds Oxalyl amide protected amines Pyrrolidones semanticscholar.org
Rhodium Asymmetric Hydroamination Unactivated alkenes Chiral Pyrrolidines acs.org
Iridium Reductive [3+2] Cycloaddition Tertiary amides, alkenes Substituted Pyrrolidines acs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic metals. nih.gov Chiral pyrrolidines, particularly those derived from proline, are among the most successful classes of organocatalysts. nih.gov

The synthesis of these chiral pyrrolidine catalysts often involves coupling N-Boc-D-proline with a suitable amine, followed by deprotection. nih.gov These prolinamide-based catalysts are highly effective in promoting reactions such as the Michael addition of aldehydes to nitroalkenes. nih.gov The efficiency of these catalysts highlights the importance of the structural arrangement of the secondary amine and a hydrogen bond donor within the molecule. nih.gov While primarily used to catalyze other reactions, the synthetic strategies for these organocatalysts are directly applicable to the synthesis of this compound analogs.

Biocatalysis offers an environmentally benign and highly selective alternative for chemical synthesis. Enzymes operate under mild conditions and can provide exquisite control over stereochemistry. acs.org

Transaminases (TAs), which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, are particularly useful for the asymmetric synthesis of chiral amines. acs.org These enzymes can catalyze the transfer of an amino group from a donor to a ketone substrate. This has been applied to the stereoselective synthesis of 2-substituted chiral pyrrolidines starting from ω-chloroketones. acs.org The process yields products with excellent enantiomeric excess (>99.5%) and provides access to both enantiomers, a significant advantage over many traditional chemical methods. acs.org The resulting chiral pyrrolidine can then be used as a building block for the synthesis of target compounds like this compound.

The synthesis of complex analogs of this compound often requires multi-step reaction sequences. nih.govnih.gov These sequences can involve the initial construction of a substituted pyrrolidine ring, followed by amide bond formation.

For example, a general route to pyrovalerone analogs, which feature a 2-(pyrrolidin-1-yl)pentan-1-one core, involves the α-bromination of a propiophenone (B1677668) derivative, followed by reaction with pyrrolidine to form the final product. nih.gov In another example, a series of pyrrolidine amide derivatives were synthesized as N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov The synthesis involved a Suzuki coupling to create a biaryl acid intermediate, which was then coupled with pyrrolidine using EDCI to form the final amide product. nih.gov

A multi-stage synthesis of the drug Daclatasvir provides another relevant example. mdpi.com This process begins with the alkylation of N-protected proline, followed by amidation to form a bis-imidazole intermediate. Subsequent deprotection and reaction with an N-protected valine yields the final complex molecule containing a pyrrolidine-amide linkage. mdpi.com These examples demonstrate how foundational reactions are combined to build structurally complex molecules based on the pyrrolidine amide scaffold.

Table 3: Illustrative Multi-Step Synthesis of a Pyrrolidine Amide Derivative nih.gov

Step Reaction Reagents & Conditions Intermediate/Product
1 Suzuki Coupling 3-(4-boronophenyl) propanoic acid, aryl halide Substituted biaryl carboxylic acid
2 Amide Formation Pyrrolidine, EDCI, Et3N Final Pyrrolidine Amide Derivative

Catalytic Amide Bond Formation Approaches

Asymmetric Synthesis of Chiral Pyrrolidine Scaffolds

The asymmetric synthesis of chiral pyrrolidine scaffolds, a core structural motif in numerous biologically active natural products and pharmaceuticals, has been an area of intense research. nih.govunibo.it These five-membered nitrogen-containing heterocycles are also pivotal as building blocks in organic synthesis and as ligands in catalysis. nih.govunibo.it The development of stereoselective methods to access enantioenriched pyrrolidines is therefore of paramount importance. Strategies have evolved from classical approaches like the resolution of racemates to more sophisticated techniques including the use of the chiral pool, asymmetric catalysis, and kinetic resolution. acs.orgnih.gov

Chiral Pool Synthetic Routes (e.g., from L-Proline Derivatives)

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. L-proline, an abundant and inexpensive amino acid, is a prominent member of this pool and serves as a versatile starting material for the synthesis of a wide array of chiral pyrrolidine derivatives. mdpi.comnih.gov Its inherent chirality and functional group handles (a secondary amine and a carboxylic acid) make it an ideal precursor.

One common strategy involves the reduction of the carboxylic acid moiety of L-proline to an alcohol, yielding (S)-prolinol. This derivative can then be further functionalized. For instance, condensation of (S)-prolinol with various carboxylic acids is a key step in the synthesis of several pharmaceutical agents. mdpi.com

Furthermore, L-proline and its derivatives, such as trans-4-hydroxy-L-proline, can be readily converted into a variety of prolinamides. unibo.it These transformations often involve standard peptide coupling conditions, reacting the carboxylic acid of an N-protected proline derivative with an amine. Subsequent deprotection furnishes the desired chiral pyrrolidine-based structure. The synthesis of these derivatives is often straightforward and allows for the introduction of diverse substituents, enabling the fine-tuning of their properties for applications in organocatalysis and as chiral ligands. unibo.itnih.gov

The following table provides examples of chiral pyrrolidine derivatives synthesized from L-proline.

Starting MaterialTarget CompoundKey TransformationReference
L-Proline(S)-ProlinolReduction of carboxylic acid mdpi.com
N-Boc-L-prolineN-Boc-D-proline coupled catalystCoupling with NHTf-substituted pyrrolidine mdpi.com
L-proline or trans-4-hydroxy L-prolineProlinamidesAmide coupling unibo.it

Organocatalytic Asymmetric Methodologies

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including chiral pyrrolidines. mdpi.commdpi.com This approach utilizes small organic molecules as catalysts, offering a complementary strategy to metal- and biocatalysis. Pyrrolidine-based catalysts, in particular, have proven to be exceptionally effective in a wide range of asymmetric transformations. nih.gov

L-proline itself is a highly effective organocatalyst, particularly in asymmetric aldol (B89426) and Michael reactions. nih.govresearchgate.net The catalytic cycle is believed to involve the formation of an enamine intermediate between the ketone or aldehyde substrate and the secondary amine of proline. This enamine then reacts with the electrophile, with the stereochemistry being controlled by the chiral environment of the proline catalyst.

The success of proline has spurred the development of a vast number of substituted pyrrolidine-based organocatalysts. nih.govnih.gov A significant breakthrough was the introduction of diarylprolinol silyl (B83357) ethers, which have demonstrated remarkable efficiency in the asymmetric functionalization of aldehydes. nih.gov These catalysts create a sterically demanding environment that effectively shields one face of the enamine intermediate, leading to high levels of enantioselectivity.

Researchers have synthesized a wide variety of pyrrolidine-based catalysts with different substituents at various positions of the pyrrolidine ring to fine-tune their catalytic activity and selectivity. nih.gov For example, new pyrrolidine-based organocatalysts with bulky 2,2-disubstituted-1,3-dioxolan-4-yl moieties at the C2 position have been developed and shown to be effective in the Michael addition of aldehydes to nitroolefins. nih.gov

The following table summarizes the application of selected proline and substituted pyrrolidine-based organocatalysts in asymmetric reactions.

CatalystReactionEnantiomeric Excess (ee)Reference
L-prolineIntermolecular aldol reactionNon-negligible nih.govnih.gov
Diarylprolinol silyl ethersAsymmetric functionalization of aldehydesHigh nih.gov
Pyrrolidine with bulky C2 substituentMichael addition of aldehydes to nitroolefinsUp to 85% nih.gov
Prolinamide-based organocatalystsEnantioselective direct aldol reactionHigh nih.gov

Chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts for a wide range of enantioselective transformations. rsc.orgrsc.orgnih.gov Their bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. rsc.orgnih.gov

In the context of pyrrolidine synthesis, CPAs have been successfully employed to catalyze intramolecular aza-Michael cyclizations. nih.govwhiterose.ac.uk For instance, an asymmetric "clip-cycle" synthesis of pyrrolidines has been developed where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, affording the pyrrolidine product with high enantioselectivity. nih.govwhiterose.ac.uk

Computational studies, such as DFT calculations, have been instrumental in understanding the mechanism of these reactions and predicting the stereochemical outcome. whiterose.ac.uk These studies support the aza-Michael cyclization as the rate- and stereochemistry-determining step. whiterose.ac.uk

The table below highlights the use of chiral phosphoric acid catalysts in the asymmetric synthesis of pyrrolidines.

ReactionCatalyst TypeKey FeatureEnantiomeric Ratio (er) / eeReference
Intramolecular aza-Michael cyclizationChiral Phosphoric Acid (CPA)"Clip-cycle" strategy96:4 er whiterose.ac.uk
Asymmetric (2 + 4) cyclizationChiral Phosphoric Acid (CPA)Synthesis of furan (B31954) compoundsHigh rsc.org
Atroposelective desymmetrizationChiral Phosphoric Acid (CPA)Synthesis of axially chiral arylpyrrolesUp to 98% ee beilstein-journals.org

Intramolecular Cyclization Reactions (e.g., Aza-Michael Cyclization)

Intramolecular cyclization reactions are a powerful strategy for the construction of cyclic compounds, including pyrrolidines. The intramolecular aza-Michael reaction, in particular, has been widely utilized for the synthesis of this heterocyclic scaffold. frontiersin.orgnih.gov This reaction involves the intramolecular addition of an amine nucleophile to an activated alkene.

The aza-Michael addition can be followed by a cascade of reactions, leading to the formation of more complex pyrrolidine-containing structures. For example, a domino aza-Michael/SN2 cyclization has been developed for the synthesis of spirobarbiturate-pyrrolidinones. rsc.org In this process, the initial aza-Michael addition of an N-alkoxy α-haloamide to a barbiturate-derived alkene is followed by an intramolecular SN2 reaction, affording the spirocyclic product in good to excellent yields. rsc.org

Furthermore, the intramolecular aza-Michael reaction can be rendered asymmetric through the use of chiral catalysts, as discussed in the section on chiral phosphoric acid catalysis. whiterose.ac.uk This approach allows for the direct synthesis of enantioenriched pyrrolidines from achiral precursors. An unexpected diastereoselective cyclization has been observed in the intramolecular aza-Michael addition of an aminofluorovinylsulfone, leading preferentially to the anti-N-benzylpyrrolidine sulfone. acs.org

The following table provides examples of intramolecular cyclization reactions for the synthesis of pyrrolidines.

Reaction TypeKey FeaturesProductReference
Intramolecular aza-Michael additionFrom aminofluorovinylsulfoneFluorinated pyrrolidines acs.org
Domino aza-Michael/SN2 cyclizationBarbiturate-derived alkenes and N-alkoxy α-haloamidesSpirobarbiturate-pyrrolidinones rsc.org
Cascade aza-Michael addition-cyclizationItaconic acid and primary aminesN-substituted pyrrolidone ring frontiersin.orgnih.gov

Kinetic Resolution Strategies for Enantioenriched Pyrrolidines

Kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds from a racemic mixture. nih.govresearchgate.net This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (or its product) from the slower-reacting, unreacted enantiomer. whiterose.ac.uk

In the context of pyrrolidine synthesis, kinetic resolution has been successfully applied to obtain enantioenriched substituted pyrrolidines. nih.gov For example, racemic 2- and 3-substituted cyclization precursors have been subjected to cyclization using a chiral phosphoric acid catalyst. By monitoring the reaction until approximately 50% conversion, kinetic resolution was observed, providing the pyrrolidine products with high enantiomeric excess. whiterose.ac.uk

Another approach involves the use of a chiral base, such as the combination of n-BuLi and sparteine, for the kinetic resolution of N-Boc-protected pyrrolidines. whiterose.ac.ukrsc.org This method has been extended to spirocyclic 2-arylpiperidines, which are structurally related to pyrrolidines, demonstrating the broad applicability of this strategy. rsc.org The high enantiomeric ratios achieved in these resolutions allow for the preparation of highly enantioenriched nitrogen-containing heterocycles that can serve as valuable building blocks in drug discovery. whiterose.ac.ukrsc.org

The table below summarizes some kinetic resolution strategies for obtaining enantioenriched pyrrolidines and related heterocycles.

SubstrateChiral Reagent/CatalystKey OutcomeEnantiomeric Excess (ee) / Ratio (s)Reference
Racemic 2-, and 3-substituted cyclisation precursors(R)-TRIP (chiral phosphoric acid)Kinetic resolutionUp to 90% ee, s=122 whiterose.ac.uk
N-Boc-2-aryl-4-methylenepiperidinesn-BuLi/sparteineKinetic resolutionHigh enantiomeric ratios whiterose.ac.uk
N-Boc-spirocyclic 2-arylpiperidinesn-BuLi/sparteineKinetic resolutionHigh enantiomeric ratios rsc.org

Stereoselective Introduction of Pyrrolidine Moieties

The stereoselective synthesis of the pyrrolidine ring is critical due to the potential for up to four stereogenic centers, which can result in numerous stereoisomers. nih.gov Key methodologies have been developed to control the three-dimensional arrangement of atoms, ensuring the formation of specific, optically pure compounds. mdpi.comnih.gov

One prominent strategy is the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. researchgate.netnih.gov This method can fully reduce the aromatic pyrrole ring to a functionalized pyrrolidine with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.netnih.gov The process is believed to occur in a two-step sequence where the initial reduction of a substituent bond establishes a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. researchgate.netnih.gov For instance, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester achieves a 95% diastereomeric excess. researchgate.net

Another powerful technique is the 1,3-dipolar cycloaddition reaction, particularly between azomethine ylides and various dipolarophiles. nih.gov This method is a classic route for constructing five-membered heterocycles and has been extensively studied for pyrrolidine synthesis. nih.gov Recent advancements utilize chiral N-tert-butanesulfinylazadienes as reactants, which, in the presence of a silver carbonate catalyst, react with azomethine ylides to produce densely substituted pyrrolidines. chemistryviews.orgacs.orgua.es This [3+2] cycloaddition can generate up to four contiguous stereogenic centers with high regio- and diastereoselectivity. acs.orgua.es The sulfinyl group's configuration effectively directs the absolute configuration of the final pyrrolidine product. acs.orgua.es

MethodKey Reactants/CatalystKey FeaturesReported Outcome
Heterogeneous Catalytic HydrogenationSubstituted Pyrroles, Rhodium or Palladium CatalystsReduces aromatic pyrrole to pyrrolidine, creating multiple stereocenters.Excellent diastereoselectivity (e.g., 95% de). researchgate.net
[3+2] CycloadditionAzomethine Ylides, Chiral N-tert-Butanesulfinylazadienes, Ag₂CO₃Forms densely substituted pyrrolidines with controlled stereochemistry. chemistryviews.orgacs.orgGood to excellent yields and diastereoselectivities (>20:1 dr). rsc.org
Intramolecular CyclizationAlkene precursors, Grubbs catalyst followed by hydrogenation. mdpi.comForms the pyrrolidine ring from an acyclic precursor. mdpi.comHigh enantiomeric excess (ee = 95%) for the intermediate. mdpi.com

Synthesis of Specific this compound Derivatives

The introduction of halogenated aromatic groups, such as trifluorophenyl or fluorophenyl moieties, onto the pyrrolidinyl methanone (B1245722) scaffold is a common strategy to modify the compound's properties. The synthesis of (4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone, for example, can be achieved through a Claisen-Schmidt condensation. vulcanchem.com This base-catalyzed reaction involves reacting a substituted benzaldehyde (B42025) (e.g., 4-hydroxy-2-(trifluoromethoxy)benzaldehyde) with pyrrolidine. vulcanchem.com More complex structures, such as (4-Methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, are synthesized from precursors like 1-azido-2,3,4,5,6-pentafluorobenzene and a substituted butane-1,3-dione in the presence of a base like triethylamine. nih.gov This demonstrates how highly fluorinated phenyl groups can be incorporated into a heterocyclic methanone structure. nih.gov

Attaching fused heterocyclic systems to the pyrrolidinyl methanone core generates a diverse range of analogs.

Imidazopyridines: These scaffolds can be synthesized via several methods, including the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which combines an aldehyde, an aminopyridine, and an isocyanide. nih.govnih.gov Copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines also yields imidazo[1,2-a]pyridines efficiently. organic-chemistry.org These pre-formed heterocyclic systems can then be coupled to the pyrrolidine moiety.

Isoxazoles: The synthesis of isoxazoles can be achieved through various routes, including the [3+2] cycloaddition of nitrile oxides with alkynes. nih.gov A one-pot, copper(I)-catalyzed procedure allows for the rapid synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes. nih.gov Another method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl) to produce 4-haloisoxazoles, which can be further functionalized. organic-chemistry.orgorganic-chemistry.org These isoxazole (B147169) units can be part of a larger structure, as seen in the domino Michael/cyclization reaction to form isoxazole 3,3'-pyrrolidonyl spirooxindoles. researchgate.net

Indoles: The synthesis of indole-containing analogs, such as (4-Bromo-1-methyl-1H-indol-3-yl)(pyrrolidin-1-yl)methanone, has been reported, showcasing the direct attachment of a pyrrolidin-1-yl-methanone group to a substituted indole (B1671886) ring. acs.org

Heterocyclic SystemSynthetic MethodKey Reagents
ImidazopyridineGroebke–Blackburn–Bienaymé (GBB) ReactionAldehyde, Aminopyridine, Isocyanide. nih.gov
IsoxazoleCopper-Catalyzed 1,3-Dipolar CycloadditionTerminal Acetylenes, Nitrile Oxides (in situ). nih.gov
IsoxazoleElectrophilic Cyclization2-Alkyn-1-one O-methyl oximes, ICl or I₂. organic-chemistry.org
IndoleDirect Amide CouplingSubstituted Indole Carboxylic Acid, Pyrrolidine. acs.org

A highly versatile strategy for creating analogs involves the use of organotrifluoroborates in conjunction with the Suzuki-Miyaura cross-coupling reaction. rsc.org Potassium organotrifluoroborate salts are air- and moisture-stable crystalline solids that serve as convenient precursors to boronic acids. nih.govchem-station.com

This approach allows for late-stage diversification. For example, a key intermediate such as a triazolyl trifluoroborate can be synthesized via a 1,3-dipolar cycloaddition. rsc.org This stable intermediate can then undergo Suzuki-Miyaura coupling with a wide array of aryl halides or triflates. rsc.orglibretexts.org This palladium-catalyzed reaction forms a new carbon-carbon bond, enabling the attachment of various substituted aromatic and heteroaromatic rings to the core structure. libretexts.orgyonedalabs.com This method is powerful for rapidly generating a library of diverse compounds from a common precursor. rsc.orgnih.gov

One-pot syntheses offer an efficient and economical route to pyrrole-containing methanones by minimizing intermediate purification steps. An effective one-pot procedure for synthesizing compounds like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been developed using tosylmethyl isocyanide (TosMIC). osi.lv This reaction involves the cycloaddition of TosMIC with carbonyl compounds, such as acetophenone (B1666503) and trimethylacetaldehyde, in the presence of a mild base like lithium hydroxide. osi.lv Similarly, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone can be synthesized in one pot from appropriate precursors using LiOH·H₂O and TosMIC. researchgate.net These methods provide a direct and high-yield pathway to substituted (pyrrol-3-yl)(phenyl)methanones. osi.lvresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Stereoselective Syntheses: In the [3+2] cycloaddition reactions using chiral N-tert-butanesulfinyl imines, the high diastereoselectivity is influenced by the steric and electronic properties of the sulfinyl group. acs.orgua.es Computational studies help elucidate the transition states and confirm how the chiral auxiliary directs the stereochemical outcome. acs.org For heterogeneous hydrogenations, the mechanism involves initial adsorption of the pyrrole ring onto the catalyst surface, with the stereochemistry being directed by pre-existing chiral centers on the molecule. researchgate.netnih.gov

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. libretexts.orgyonedalabs.comyoutube.com

Transmetalation: The organic group from the organoboron species (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide. libretexts.orgyoutube.comorganic-chemistry.org This is often the rate-determining step and dictates the stereochemical outcome in C(sp³)-C(sp²) couplings. whiterose.ac.uk

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.orgyonedalabs.comyoutube.com The choice of ligands, base, and solvent significantly impacts the efficiency of each step. whiterose.ac.uk

One-Pot TosMIC Cycloaddition: The mechanism for the formation of the pyrrole ring using TosMIC involves the base-mediated generation of a carbanion from TosMIC. This nucleophile then attacks a carbonyl compound, initiating a sequence of cyclization and elimination steps that ultimately lead to the formation of the pyrrole ring. osi.lvresearchgate.net

Copper-Catalyzed Amination: Mechanistic studies of copper-catalyzed intramolecular C-H amination to form pyrrolidines suggest pathways involving different copper oxidation states (Cu(I) to Cu(III)). nih.gov The reaction can proceed through either nitrene insertion or radical-based processes, depending on the specific catalyst and substrate (e.g., N-fluoro vs. N-chloro amides). nih.gov

Chemical Reactivity and Reaction Mechanisms of the Methanone Moiety and Pyrrolidine Rings

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The reversibility of this addition depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

Irreversible Addition : Strong nucleophiles, such as hydride reagents (e.g., Lithium Aluminium Hydride) or organometallic reagents (e.g., Grignard reagents), add irreversibly to the carbonyl center. masterorganicchemistry.com The synthesis of related 2-aminopentanophenones, for instance, can be achieved by reacting aryl nitriles with Grignard reagents, which showcases a similar nucleophilic addition to a carbon-nitrogen triple bond to form a ketone precursor. drugs.ie

Reversible Addition : Weaker nucleophiles, such as cyanide, can add reversibly to form cyanohydrins. masterorganicchemistry.com Studies on the synthesis of pyrrolidine (B122466) cores have demonstrated the successful nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to cyclic nitrones, which are structurally related to the iminium ion intermediates of carbonyl reactions. nih.gov

The rate of nucleophilic addition is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase reactivity, while bulky groups hinder the approach of the nucleophile. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition on Carbonyls and Related Structures

Nucleophile TypeExample ReagentProduct TypeReversibilityReference
HydrideLithium Aluminium Hydride (LiAlH₄)Alcohol (after hydrolysis)Irreversible masterorganicchemistry.com
OrganometallicGrignard Reagents (R-MgX)Alcohol (after hydrolysis)Irreversible drugs.ie
CyanideTrimethylsilyl cyanide (TMSCN)CyanohydrinReversible masterorganicchemistry.comnih.gov

Condensation Reactions Involving Amide or Amine Functionalities

Condensation reactions typically involve the nucleophilic attack of an amine on a carbonyl carbon, followed by the elimination of a water molecule. The secondary amine of the pyrrolidin-2-yl moiety can participate in such reactions. For example, secondary amines react with ketones or aldehydes under acidic catalysis to form enamines. youtube.com While the amide nitrogen is generally non-nucleophilic due to resonance delocalization, the other pyrrolidine ring contains a standard secondary amine that can act as a nucleophile.

In broader synthetic contexts, condensation reactions are fundamental to building pyrrolidine-containing molecules. The synthesis of the drug Avanafil, for example, involves the condensation of a carboxylic acid with (S)-prolinol, forming an amide bond in a process analogous to the structure of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone. mdpi.com

Reduction Pathways of the Amide Linkage

The amide linkage is generally resistant to reduction but can be reduced by powerful hydride reagents like lithium aluminium hydride (LiAlH₄). The reduction of N-substituted pyrrolidin-2-ones (cyclic amides or lactams) provides insight into the potential reduction pathways for the methanone (B1245722) moiety.

Research on the reduction of 1-methyl-pyrrolidin-2-one with a limited amount of LiAlH₄ (0.25 molar equivalents) did not yield the expected amine but instead resulted in a dimeric product, 1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ²-pyrroline. rsc.org This suggests that the initial reduction product, a carbinolamine, can undergo further condensation and rearrangement reactions. Complete reduction of the amide to an amine typically requires harsher conditions or a larger excess of the reducing agent.

Table 2: Products from the Reduction of N-Alkyl-pyrrolidin-2-ones with LiAlH₄

Starting MaterialReducing Agent (mol. equiv.)Major ProductReference
1-methyl-pyrrolidin-2-oneLiAlH₄ (0.25)1-methyl-3-(1-methylpyrrolidin-2-yl)-Δ²-pyrroline rsc.org
3,3-dimethyl-1-p-tolylpyrrolidin-2-oneLiAlH₄3,3-dimethyl-1-p-tolylpyrrolidin-2-ol (a carbinolamine) rsc.org

Intramolecular Cyclization Mechanisms

Pyrrolidine derivatives are often synthesized via intramolecular cyclization. These mechanisms are crucial for forming the five-membered ring structure and can be initiated from acyclic precursors containing both a nucleophilic amine and an electrophilic group.

Dehydrative Cyclization/Lactamization : The formation of γ-lactams (pyrrolidin-2-ones) can be achieved through the cyclization of γ-amino esters. This reaction, often promoted by heat or acid, involves the nucleophilic attack of the amine onto the ester carbonyl, followed by the elimination of an alcohol. mdpi.com This process is a key step in synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, where the cyclopropane (B1198618) is first opened by an amine to form a γ-amino ester intermediate, which then cyclizes. mdpi.com

Aza-Michael Cyclization : This mechanism involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile. In reactions involving pyrrolidine derivatives and cinnamaldehyde, an intermediate iminium ion can react intramolecularly with a nucleophilic part of the molecule, leading to the formation of tricyclic pyrrolo-indolizidine structures. researchgate.net

Cyclization of Amide Dianions : A powerful method for forming substituted pyrrolidin-2-ones involves generating amide dianions using strong bases like n-butyllithium. These dianions can then react with electrophiles such as epibromohydrin. The reaction proceeds via nucleophilic attack on the electrophile, followed by an intramolecular cyclization to yield the final product. organic-chemistry.org

Oxidative Processes

The pyrrolidine rings, particularly the C-H bonds adjacent to the nitrogen atom (α-position), are susceptible to oxidation. The oxidation of this compound can lead to the formation of pyrrolidin-2-one derivatives.

Studies on the oxidation of N-acyl-pyrrolidines have shown that these compounds can be converted to the corresponding lactams (pyrrolidin-2-ones) using various oxidizing systems. researchgate.net

Iron(II)-Hydrogen Peroxide : This system effectively oxidizes N-acyl-pyrrolidines to their corresponding pyrrolidin-2-ones.

Iron Complex-Molecular Oxygen : The use of an iron complex, such as [FeIIFeIII2O(OAc)6(py)3], in the presence of molecular oxygen also achieves the same transformation.

Furthermore, thermal degradation of related synthetic cathinones containing a pyrrolidine ring has been observed to involve an oxidative process, characterized by the loss of two hydrogen atoms. nih.gov

Acyl Transfer Mechanisms in Amide Bond Formation

The formation of the amide bond in this compound is a classic example of an acyl transfer reaction. This process involves the reaction of a nucleophilic amine (pyrrolidine) with an activated carboxylic acid derivative (an acyl group donor).

The synthesis of related compounds demonstrates this principle. For example, the formation of pyridin-2-yl(pyrrolidin-1-yl)methanone utilizes pyrrolidine as the nucleophile and an activated form of 2-picolinic acid, such as its methyl ester or acyl chloride, as the acyl donor. chemsrc.com Similarly, the synthesis of various pyrovalerone analogues involves Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring—a fundamental acyl transfer process. drugs.ie This highlights the general strategy of activating a carboxylic acid to facilitate nucleophilic attack by an amine or another nucleophile to form a new bond. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assign all proton and carbon signals and to establish the connectivity between atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the initial assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals corresponding to the 13 protons of the molecule. Due to the presence of two pyrrolidine (B122466) rings and the restricted rotation around the amide C-N bond, magnetic non-equivalence is anticipated for the methylene (B1212753) protons (CH₂) on each ring. libretexts.org The protons on the carbon adjacent to the nitrogen atoms and the carbonyl group would appear at a lower field (higher ppm) compared to the other methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the nine unique carbon atoms in the structure. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the 160-180 ppm range. The carbons bonded to nitrogen atoms will also be shifted downfield relative to the other aliphatic carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in definitive assignments. unipi.it

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound
Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)N/A~160 - 180The carbonyl carbon is characteristically found at a very low field.
Pyrrolidin-2-yl α-CH~3.5 - 4.5~50 - 65This proton and carbon are adjacent to both a nitrogen atom and the carbonyl group, leading to a significant downfield shift.
Pyrrolidin-1-yl N-CH₂ (adjacent to C=O)~3.0 - 4.0~40 - 55These protons and carbons are adjacent to the amide nitrogen and are deshielded. Rotational isomers may lead to distinct signals for the two protons.
Other Pyrrolidine N-CH₂~2.5 - 3.5~40 - 55Protons and carbons directly attached to a nitrogen atom.
Other Pyrrolidine CH₂~1.5 - 2.5~20 - 35These represent the remaining methylene groups on both pyrrolidine rings. Overlapping signals are common and often require 2D NMR for unambiguous assignment.

Note: The chemical shift values are estimates based on general principles and data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

To resolve the ambiguities from overlapping signals in 1D spectra and to confirm the atomic connectivity, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton-proton connectivities within each of the two pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for establishing the connection between the two pyrrolidine rings through the carbonyl group. For instance, correlations would be expected between the α-CH proton of the pyrrolidin-2-yl ring and the carbonyl carbon, as well as between the N-CH₂ protons of the pyrrolidin-1-yl ring and the carbonyl carbon.

While less common for routine characterization, specialized solid-state NMR techniques like ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR could be employed to study the nitrogen environments. This technique would provide distinct signals for the two non-equivalent nitrogen atoms in the molecule, offering insights into the electronic environment and potential intermolecular interactions, such as hydrogen bonding, in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity. For this compound (C₉H₁₆N₂O), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Interactive Table 2: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₁₆N₂O
Molecular Weight168.24 g/mol
Calculated Exact Mass168.1263 (for the [M+H]⁺ ion, the calculated mass is 169.1335)
Expected MeasurementThe experimental HRMS value should match the calculated exact mass to within a few parts per million (ppm) to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to assess the purity of a sample of this compound and to identify any volatile impurities that may be present from the synthesis process. The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak and a characteristic fragmentation pattern. The fragmentation would likely involve the cleavage of the amide bond and the breaking of the pyrrolidine rings, providing further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MSn) for Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and probing the structure of molecules through controlled fragmentation. For this compound (C₉H₁₆N₂O, M.W. 168.24 g/mol ), analysis in positive ion mode would begin with the formation of the protonated molecule, [M+H]⁺, at an m/z of approximately 169.2.

Subsequent tandem mass spectrometry (MS/MS or MSⁿ) analysis induces fragmentation of this precursor ion, providing insights into its constituent parts. The fragmentation pathways for pyrrolidinyl-substituted compounds are often characterized by specific cleavages around the pyrrolidine rings and the carbonyl group. nih.gov Studies on related α-pyrrolidinophenone cathinones reveal that a dominant fragmentation pathway involves the neutral loss of a pyrrolidine ring. researchgate.netresearchgate.net

For this compound, the most probable fragmentation patterns would include:

Cleavage of the amide bond: The bond between the carbonyl carbon and the nitrogen of the pyrrolidin-1-yl ring is a likely point of cleavage.

Loss of the pyrrolidin-2-yl group: A characteristic fragmentation would be the cleavage of the C-C bond between the carbonyl group and the pyrrolidin-2-yl ring.

Ring opening: Fragmentation of the pyrrolidine rings themselves can occur, typically leading to the loss of neutral alkene molecules. researchgate.net

These fragmentation pathways lead to the formation of characteristic product ions that are diagnostic for the presence of the pyrrolidinyl moieties. nih.gov

Table 1: Predicted ESI-MS Fragmentation Data for this compound

IonFormulam/z (approx.)Description
[M+H]⁺[C₉H₁₇N₂O]⁺169.2Protonated parent molecule
Fragment 1[C₅H₈NO]⁺98.1Resulting from cleavage and loss of the pyrrolidin-2-yl group
Fragment 2[C₄H₈N]⁺70.1Pyrrolidinium ion from cleavage at the carbonyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features.

The primary functional groups are the tertiary amide (carbonyl group) and the aliphatic C-H bonds within the two pyrrolidine rings.

C=O Stretch: A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the amide group. This typically appears in the region of 1630-1680 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups in the pyrrolidine rings are expected to produce strong bands in the 2850-3000 cm⁻¹ region. mdpi.com

C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the fingerprint region, typically between 1200 and 1450 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
AmideC=O stretch1630 - 1680Strong
Alkane (Pyrrolidine rings)C-H stretch2850 - 3000Strong
Amine/AmideC-N stretch1200 - 1450Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. For this compound, the primary chromophore is the carbonyl group of the amide.

The expected electronic transitions are:

n → π* transition: This involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital of the carbonyl group. This transition is typically weak and occurs at longer wavelengths in the UV spectrum.

π → π* transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group. This transition is generally strong and occurs at shorter wavelengths.

The molecule itself lacks an extended system of conjugated double bonds, so its absorption maxima (λₘₐₓ) are expected to be in the ultraviolet region, likely below 300 nm. In more complex molecules containing similar ligands, these transitions can be influenced by other parts of the structure, but for the isolated compound, they are primarily dictated by the amide chromophore. mdpi.com

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionChromophoreExpected Wavelength (λₘₐₓ)Molar Absorptivity (ε)
n → πC=O~280 - 300 nmLow
π → πC=O~200 - 220 nmHigh

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and stereochemistry.

The crystallographic analysis of pyrrolidin-1-yl pivalate (B1233124) revealed the following parameters, which are representative of small molecules containing a pyrrolidine ring:

Crystal System: Orthorhombic researchgate.net

Space Group: P2₁2₁2₁ researchgate.net

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the volume (V) are precisely determined. For the analogue, these were a = 5.8406(1) Å, b = 7.0840(1) Å, c = 24.3697(3) Å, and V = 1008.29(3) ų. researchgate.net

Such an analysis for this compound would definitively establish the conformation of the two pyrrolidine rings relative to each other and the planarity of the amide group in the solid state. It would also confirm the absolute stereochemistry if a chiral starting material (such as L-proline) were used in the synthesis.

Table 4: Representative X-ray Crystallographic Data from a Related Compound (pyrrolidin-1-yl pivalate)

ParameterValue
Chemical FormulaC₉H₁₃NO₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8406(1)
b (Å)7.0840(1)
c (Å)24.3697(3)
Volume (ų)1008.29(3)
Z (Molecules per unit cell)4
Temperature (K)100.0(1)
Data from reference researchgate.net

Computational Chemistry Studies and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying medium-sized organic molecules. DFT methods are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For molecules like Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone, DFT calculations, particularly using functionals like B3LYP, are instrumental in providing a detailed understanding of their molecular characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like this compound, which contains two pyrrolidine (B122466) rings connected by an amide bond, multiple low-energy conformations are possible. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The orientation around the amide bond (cis/trans isomerism) further increases the conformational complexity.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor (nucleophile). The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution. For this compound, one would expect the HOMO to be localized on the nitrogen atoms and the pi-system of the carbonyl group, while the LUMO would likely be centered on the antibonding orbital of the carbonyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using DFT. This data is illustrative and based on typical values for similar organic molecules.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -0.5
HOMO-LUMO Gap 6.0

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify a molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide a framework for predicting reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

These indices are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For instance, the principle of maximum hardness suggests that molecules tend to arrange themselves to be as chemically hard as possible.

Table 2: Hypothetical Global Reactivity Indices for this compound derived from FMO energies. This data is illustrative and based on the hypothetical values from Table 1.

Reactivity Index Value (eV)
Electronegativity (χ) 3.5
Chemical Hardness (η) 3.0
Chemical Softness (S) 0.33

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions and biological processes. For this compound, which has been investigated as a component of dipeptidyl peptidase IV (DPP-IV) inhibitors, computational studies can unravel how it interacts with the enzyme's active site.

By modeling the enzyme-inhibitor complex, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that are responsible for binding. Techniques like molecular docking can predict the preferred binding orientation of the inhibitor within the active site. More advanced methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can be used to model the enzymatic reaction mechanism at a quantum mechanical level while treating the surrounding protein environment with classical mechanics. These studies can calculate the energy barriers for different reaction steps, helping to understand the catalytic mechanism and the basis of inhibition. nih.gov While specific studies on this compound are not prominent, the general principles of proline-based catalysis and inhibition have been extensively studied computationally, providing a framework for such investigations. tandfonline.combohrium.com

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. DFT methods are widely used to calculate the parameters associated with NMR, IR, and UV-Vis spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. This is achieved by calculating the nuclear magnetic shielding tensors for the optimized molecular geometry. Comparing the calculated spectrum with the experimental one can help in the unambiguous assignment of signals and confirmation of the molecule's connectivity and stereochemistry. For complex molecules with multiple conformers, a Boltzmann-averaged spectrum is often calculated to account for the contribution of each stable conformer at a given temperature.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared spectrum. These calculations help in assigning the vibrational modes observed in an experimental IR spectrum to specific molecular motions, such as the stretching of the C=O bond in the amide group or the C-H bonds of the pyrrolidine rings. A recent computational study on Tosyl-D-Proline demonstrated the utility of DFT in assigning characteristic vibrational modes. masjaps.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. acs.org This allows for the interpretation of the electronic transitions responsible for the observed absorption bands.

By predicting these spectroscopic parameters for this compound, computational studies can provide a detailed characterization that complements and aids in the interpretation of experimental data.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

While direct computational studies specifically targeting this compound are not extensively documented in publicly available literature, a wealth of information can be derived from computational analyses of structurally related pyrrolidine and pyrrolidin-2-one derivatives. These studies provide significant insights into the structure-activity relationships (SAR) of this class of compounds, which can be extrapolated to understand the potential biological activity of this compound. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis are instrumental in elucidating the key structural features that govern the efficacy and target interaction of these molecules. nih.govuni-bonn.de

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure, which allows for the exploration of pharmacophore space. nih.gov Computational studies on various pyrrolidine derivatives have consistently highlighted the importance of the substitution pattern on the pyrrolidine ring in dictating their biological activity. nih.gov For instance, the stereochemistry and nature of substituents can significantly influence binding affinity and selectivity for specific biological targets. nih.gov

Molecular docking simulations on pyrrolidine-based compounds have been crucial in identifying key interactions with protein active sites. These studies often reveal the importance of hydrogen bonding, hydrophobic interactions, and electrostatic interactions in the ligand-receptor complex. For example, in studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, docking analyses have shown that specific substitutions on the pyrrolidine ring can lead to enhanced binding affinity. researchgate.net

Pharmacophore modeling, another powerful computational tool, helps in identifying the essential chemical features required for a molecule to exhibit a specific biological activity. frontiersin.org For pyrrolidine derivatives, pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. These models serve as valuable templates for the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. For pyrrolidine derivatives, 2D and 3D-QSAR models have been developed to predict the activity of new compounds and to understand the structural requirements for optimal activity. scispace.com These models often consider various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive relationship.

The following data tables summarize findings from computational studies on various pyrrolidine derivatives, which can be considered analogous for understanding the potential SAR of this compound.

Table 1: Molecular Docking Scores of Selected Pyrrolidin-2-one Derivatives as Acetylcholinesterase Inhibitors

CompoundDocking Score (kcal/mol)
3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one-18.59
1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one-18.057
Donepezil (Reference)-17.257

Data sourced from a study on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. researchgate.net

Table 2: Statistical Parameters of a 3D-QSAR Model for Spiro[pyrrolidin-3,2-oxindole] Derivatives

Model
Comparative Molecular Field Analysis (CoMFA)0.7200.947
Comparative Molecular Similarity Indices Analysis (CoMSIA)0.6440.885

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient. Data from a 3D-QSAR study on pyrrolidine derivatives as neuraminidase inhibitors.

Table 3: Pharmacophore Features Identified for Pyrrolidine-Based Inhibitors

FeatureDescription
Hydrogen Bond AcceptorEssential for interaction with specific amino acid residues in the target protein.
Hydrogen Bond DonorContributes to the stability of the ligand-protein complex through hydrogen bonding.
Hydrophobic GroupImportant for binding in hydrophobic pockets of the active site.
Aromatic RingOften involved in pi-pi stacking or other aromatic interactions.

This table represents a generalized summary of common pharmacophoric features identified in various computational studies of pyrrolidine derivatives. frontiersin.org

Structural Analogs and Derivatives of Pyrrolidin 1 Yl Pyrrolidin 2 Yl Methanone

Design Principles for Pyrrolidine-Based Scaffolds in Synthetic Chemistry

The pyrrolidine (B122466) ring is a highly valued scaffold in drug discovery, and its use in designing new molecules is based on several key principles. nih.govfrontiersin.org As a five-membered saturated nitrogen heterocycle, it offers a unique combination of structural and chemical properties that make it an attractive starting point for creating diverse and complex molecules. researchgate.netnih.gov

One of the primary advantages of the pyrrolidine scaffold is its inherent three-dimensionality. researchgate.net Unlike flat, aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring result in a non-planar structure. This "puckered" nature allows substituents to be projected into three-dimensional space in specific orientations, which is crucial for precise interactions with biological targets like enzymes and receptors. nih.govnih.gov This 3D coverage is further enhanced by a phenomenon known as "pseudorotation," which describes the energetically accessible conformations the ring can adopt. nih.gov

Another key design principle is the stereochemical complexity offered by the pyrrolidine ring. With up to four stereogenic centers, a single pyrrolidine scaffold can give rise to numerous stereoisomers. nih.gov The spatial orientation of substituents can dramatically influence a molecule's biological profile due to the specific, enantioselective nature of protein binding sites. researchgate.net Chemists often leverage chiral precursors like L-proline or (4R)-hydroxy-L-proline to synthesize enantiomerically pure pyrrolidine derivatives, ensuring stereochemical control in the final compound. nih.gov

The pyrrolidine scaffold is also valued for its versatility. It is a common motif in a vast number of natural products and alkaloids, which often serve as inspiration for new drug designs. nih.govfrontiersin.orgmdpi.com Its structure allows for diverse functionalization at multiple positions, enabling chemists to fine-tune properties such as solubility, lipophilicity, and metabolic stability. frontiersin.org The nitrogen atom, in particular, provides a convenient handle for modification and can act as a hydrogen bond donor or acceptor, contributing to target binding. nih.gov

Table 1: Key Design Principles of Pyrrolidine Scaffolds

Design Principle Description Implication in Drug Design
Three-Dimensionality The non-planar, puckered structure of the sp³-rich pyrrolidine ring. nih.govresearchgate.net Allows for precise spatial arrangement of substituents to optimize interactions with 3D biological targets. nih.gov
Stereochemical Diversity Potential for multiple stereogenic centers, leading to various stereoisomers. nih.gov Enables exploration of stereoisomer-specific biological activity and binding modes. researchgate.net
Natural Product Mimicry The pyrrolidine ring is a prevalent core in many natural alkaloids and bioactive compounds. nih.govmdpi.com Provides a validated starting point for designing new molecules with potential biological relevance. frontiersin.org

| Functionalization Versatility | The ring can be substituted at various positions, including the nitrogen atom. frontiersin.org | Allows for systematic modification to optimize physicochemical properties and structure-activity relationships. |

Systematic Structural Modifications of the Pyrrolidine and Methanone (B1245722) Moieties

Systematic modifications of the Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone scaffold involve altering the two pyrrolidine rings and the central methanone (amide) linker to probe the SAR and optimize properties.

Modifications of the Pyrrolidine Rings: Substitutions can be introduced at various positions on either of the two pyrrolidine rings. For instance, in analogs of prolyl-pyrrolidine, substitutions on the proline ring (corresponding to the pyrrolidin-2-yl moiety) are common. researchgate.net Introducing substituents at the C3, C4, or C5 positions can influence the ring's conformation and how the molecule interacts with its target. nih.gov SAR studies on pyrrolidine-2,5-dione derivatives have shown that the nature of the substituent at the C3 position significantly affects biological activity. nih.gov Similarly, in a series of pyrrolidine-based dual agonists, the cis-configuration of substituents at the C3 and C4 positions was found to be preferable to the trans orientation for optimal activity. nih.gov

Table 2: Examples of Systematic Structural Modifications

Moiety Modification Strategy Example/Rationale Reference
Pyrrolidin-2-yl Ring Substitution at C3/C4 positions Introduction of alkyl or aryl groups to probe steric and electronic effects on binding. nih.gov
Pyrrolidin-1-yl Ring N-Acylation Synthesis of N-benzyl or N-tosyl derivatives to alter lipophilicity and target interactions. nih.govnih.gov
Methanone Linker Amide Bond Replacement Substitution with bioisosteres like 1,2,3-triazoles or oxadiazoles (B1248032) to enhance metabolic stability. nih.govresearchgate.net

Conformationally Constrained Analogs

The flexibility of the pyrrolidine ring, while advantageous for exploring conformational space, can sometimes be a drawback, leading to a loss of binding affinity due to entropic penalties. To address this, conformationally constrained analogs are designed to lock the molecule into a specific, biologically active conformation. lifechemicals.com

One common strategy is the introduction of bulky substituents. For example, placing a sterically demanding tert-butyl group at the C4 position of a proline ring can strongly influence the ring's puckering, forcing it into a specific Cγ-exo or Cγ-endo conformation. nih.govacs.org This restriction of motion can pre-organize the molecule for optimal binding to its target.

Another approach involves creating fused or bridged bicyclic structures. By forming an additional ring that incorporates atoms from the original pyrrolidine scaffold, its conformational freedom is significantly reduced. lifechemicals.com This has been successfully applied in the design of peptidomimetics where constrained proline analogs are used to mimic specific secondary structures like β-turns. nih.govdartmouth.edu These rigid structures can lead to compounds with enhanced potency and selectivity. dartmouth.edu For instance, the synthesis of fused 1-azacyclodihydroindene derivatives from proline precursors creates topographically interesting and conformationally restricted molecules. dartmouth.edu

Bioisosteric Replacements of Core Structural Elements

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. drughunter.com In the context of this compound, bioisosteric replacements can be applied to both the pyrrolidine rings and the central amide bond.

Amide Bond Bioisosteres: The amide bond is a frequent target for bioisosteric replacement due to its potential metabolic instability and poor membrane permeability. nih.govnih.gov Heterocyclic rings are common replacements. For example, 1,2,4-oxadiazoles and 1,2,3-triazoles can mimic the planarity and dipole moment of the trans-amide bond while offering greater resistance to enzymatic hydrolysis. nih.govdrughunter.com Other non-classical bioisosteres for the amide group include fluoroalkenes and trifluoroethylamines, which can emulate the electronic properties of the carbonyl group and improve metabolic stability. drughunter.com

Pyrrolidine Ring Bioisosteres: The pyrrolidine ring itself can be replaced to modulate properties like basicity, lipophilicity, and target interactions. nih.gov For instance, an azetidine (B1206935) ring (a four-membered heterocycle) can serve as a smaller, more rigid replacement. baranlab.org Other nitrogen-containing heterocycles like piperidine (B6355638) (a six-membered ring) or even non-cyclic amino acid analogs can be used. acs.org Fused pyrrolidine systems can also act as bioisosteres for piperazine, offering different vector orientations for substituents. acs.org The choice of bioisostere depends heavily on the specific context and the desired property improvements. nih.govsci-hub.se

Table 3: Common Bioisosteric Replacements

Original Moiety Bioisostere Rationale for Replacement
Amide Bond 1,2,4-Oxadiazole, 1,2,3-Triazole Improve metabolic stability, mimic H-bonding properties. nih.govdrughunter.com
Amide Bond Trifluoroethylamine Enhance metabolic stability, reduce basicity of the amine. drughunter.com
Pyrrolidine Ring Azetidine Reduce size, increase rigidity. baranlab.org
Pyrrolidine Ring Piperidine Alter ring size and conformational flexibility. acs.org

Functionalization of Preformed Pyrrolidine Rings

Instead of building the pyrrolidine scaffold from acyclic precursors, a common and efficient strategy is to start with a preformed ring, such as L-proline or 4-hydroxyproline, and then introduce the desired functional groups. nih.govmdpi.com This approach takes advantage of the readily available chiral pool of these starting materials.

Late-stage functionalization (LSF) has emerged as a powerful tool in this context. nih.gov LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This is particularly valuable for rapidly creating a library of analogs for SAR studies without having to repeat a lengthy synthesis from the beginning. researchgate.net

One prominent LSF method is C-H functionalization, where a carbon-hydrogen bond on the pyrrolidine ring is directly converted into a carbon-carbon or carbon-heteroatom bond. rsc.org For example, redox-neutral α-C–H arylation allows for the direct attachment of aryl groups to the position adjacent to the nitrogen atom in the pyrrolidine ring. rsc.org Other methods, such as microwave-promoted iminyl radical cyclizations, can be used to form functionalized pyrrolines, which can then be reduced to the corresponding substituted pyrrolidines. nsf.gov These advanced synthetic methods provide efficient access to a wide range of functionally diverse analogs from a common pyrrolidine-containing intermediate. nih.govresearchgate.net

Applications in Chemical Synthesis and Catalysis

Role as Chiral Building Blocks in Advanced Organic Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals. whiterose.ac.uk Chiral pyrrolidine derivatives, sourced from inexpensive and readily available amino acids like L-proline, serve as invaluable building blocks for constructing stereochemically complex targets. nih.govnih.gov Their rigid structure allows for precise control over the three-dimensional arrangement of atoms in a molecule, which is critical for biological activity.

These building blocks are frequently employed in the synthesis of pharmaceuticals, including antiviral and antidiabetic agents. mdpi.com The synthesis of these complex molecules often relies on the introduction of a pre-formed, optically pure pyrrolidine core, which ensures high stereochemical fidelity in the final product. mdpi.com This strategy simplifies complex synthetic routes and provides efficient access to enantiomerically pure compounds. whiterose.ac.uk For instance, derivatives of the pyrrolidine scaffold are key intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type-II diabetes. beilstein-journals.org

Development of Pyrrolidine-Based Ligands for Transition Metal Catalysis

The nitrogen atom within the pyrrolidine ring makes it an effective Lewis base, capable of coordinating to transition metals. This property has led to the extensive development of pyrrolidine-containing chiral ligands for asymmetric transition metal catalysis. These ligands can create a specific chiral environment around a metal center, guiding the stereochemical outcome of a catalytic reaction to favor the formation of one enantiomer over the other.

While the specific use of Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone as a ligand is not extensively documented, its structure, featuring multiple nitrogen and oxygen donor atoms, suggests significant potential. Proline-derived dipeptides and related structures are known to form stable complexes with various transition metals, and these complexes have been explored as catalysts for reactions such as hydrogenation and carbon-carbon bond formation. nih.govnih.gov The two pyrrolidine rings and the central ketone group in this compound could act as a multidentate ligand, offering rigid conformational control in a metal complex.

Utilization as Organocatalysts in Asymmetric Transformations

The emergence of organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has highlighted the profound importance of proline and its derivatives. wikipedia.orgresearchgate.net Proline's ability to act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid groups, has made it a workhorse in the field. researchgate.net As a dipeptide of proline, this compound belongs to a class of compounds that have been successfully developed as highly effective organocatalysts. nih.govunibo.it

Pyrrolidine-based catalysts, particularly proline, operate primarily through an enamine-based catalytic cycle. nih.gov The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the parent carbonyl compound and reacts with an electrophile. The chiral catalyst environment directs this attack to one face of the electrophile, controlling the stereochemistry of the newly formed bond. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst. wikipedia.org

Proline dipeptides and prolinamides have been developed to improve upon the performance of proline itself, often offering better solubility in organic solvents and enhanced stereoselectivity. nih.govrsc.orgorganic-chemistry.org These catalysts have proven highly effective in a range of fundamental C-C bond-forming reactions:

Aldol (B89426) Addition: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone. Proline-based dipeptides have been shown to catalyze this reaction with high yields and excellent enantioselectivities. nih.govresearchgate.netsemanticscholar.org

Mannich Reaction: A three-component reaction between an aldehyde, an amine, and a ketone. Proline derivatives catalyze the asymmetric formation of β-amino carbonyl compounds, which are valuable synthetic intermediates. rsc.orgorganic-chemistry.org

Michael Addition: The conjugate addition of a nucleophile (like an enamine derived from a ketone) to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming C-C bonds, and various proline-derived catalysts provide high stereocontrol. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Diels-Alder Reaction: A cycloaddition reaction that forms a six-membered ring. Organocatalysts based on the pyrrolidine scaffold can activate dienophiles towards reaction with dienes via iminium ion formation, leading to highly enantioenriched cyclic products. nih.govresearchgate.net

The performance of proline-derived dipeptide catalysts in these reactions demonstrates their potential for achieving high levels of stereocontrol.

Table 1: Performance of Proline-Dipeptide Catalysts in Asymmetric Aldol Reactions nih.gov
Catalyst (L-Pro-L-AA)AldehydeYield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
L-Pro-L-Phe4-Nitrobenzaldehyde9995:597 (anti)
L-Pro-L-Val4-Nitrobenzaldehyde9796:496 (anti)
L-Pro-L-Ala4-Nitrobenzaldehyde9993:791 (anti)
L-Pro-L-Trp4-Chlorobenzaldehyde9593:796 (anti)

A significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture for reuse. To address this, researchers have focused on immobilizing organocatalysts onto solid supports to create heterogeneous catalysts. Pyrrolidine derivatives, including proline, have been successfully anchored to various materials such as polymers, silica (B1680970), Metal-Organic Frameworks (MOFs), and Covalent-Organic Frameworks (COFs). rsc.orgmdpi.comrsc.org

MOFs and COFs are particularly attractive supports due to their high surface area, tunable porosity, and crystalline nature. rsc.orgnih.govglobethesis.com By incorporating proline or its derivatives into the structure of a MOF, it is possible to create a solid catalyst with well-defined, isolated active sites. nih.govresearchgate.net These heterogeneous catalysts often retain the high activity and selectivity of their homogeneous counterparts while offering the significant advantages of easy recovery (e.g., by simple filtration) and recyclability, aligning with the principles of green chemistry. mdpi.comresearchgate.net Pyrrolidine-functionalized polymers have also been shown to be effective heterogeneous catalysts for aqueous aldol reactions. mdpi.comresearchgate.net

Intermediates in the Synthesis of More Complex Organic Molecules

Beyond their direct use as catalysts, chiral pyrrolidines are fundamental intermediates in multi-step organic syntheses. mdpi.comorganic-chemistry.org The synthesis of many complex natural products and pharmaceuticals involves the early-stage construction or introduction of a pyrrolidine ring, which is then further elaborated. whiterose.ac.uk

A prominent example is the use of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a derivative structurally related to this compound, as a key intermediate for the synthesis of several DPP-IV inhibitors, including Vildagliptin. beilstein-journals.org The pyrrolidine moiety in these drugs is crucial for their biological function, fitting into the active site of the target enzyme. The availability of practical synthetic routes to such pyrrolidine-based intermediates is therefore critical for the development of new medicines. beilstein-journals.org

Applications in Catalytic Reactions (e.g., Gold Nanoparticle-Catalyzed Aminolysis)

The interface between organocatalysis and nanotechnology has opened new avenues for catalyst design. Gold nanoparticles (AuNPs) have been used as scaffolds for the immobilization of catalytic molecules. Proline-coated gold nanoparticles have been synthesized and shown to be highly efficient and recyclable nanocatalysts for enantioselective direct aldol reactions in water. rsc.orgresearchgate.netscispace.com In these systems, the gold nanoparticle acts as a large support for the catalytically active proline units. scispace.com This approach can lead to catalysts with unique properties, combining the features of both homogeneous and heterogeneous systems. nih.goviiit.ac.in While the specific application of this compound in gold nanoparticle-catalyzed aminolysis has not been detailed, the successful use of proline on AuNPs for other C-C bond-forming reactions suggests that this is a promising area for future investigation. researchgate.net

Q & A

Q. What are the optimal synthetic routes and conditions for Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone to maximize yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as coupling pyrrolidine derivatives with ketone precursors. Key parameters include:
  • Catalysts: Use transition-metal catalysts (e.g., ruthenium-based systems) for direct arylation or coupling reactions, as demonstrated in analogous pyrrolidinone syntheses .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.
  • Purification: Employ column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product. Monitor purity via thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the connectivity of pyrrolidine rings and the ketone moiety. Deuterated solvents (e.g., CDCl₃) and 2D-COSY/HMQC experiments resolve overlapping signals .
  • X-ray Crystallography: For absolute stereochemical determination, grow single crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL, which is robust for small-molecule resolution and twinned data analysis .

Q. How can common impurities during synthesis be identified and quantified?

  • Methodological Answer:
  • Analytical HPLC: Use a reverse-phase C18 column with a gradient of acetonitrile/water (0.1% formic acid) and UV detection at 254 nm. Compare retention times against synthetic intermediates .
  • Mass Spectrometry (LC-MS): Identify impurities via molecular ion peaks and fragmentation patterns. For example, side-products like dealkylated derivatives may appear at lower m/z values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer:
  • Orthogonal Assays: Validate bioactivity using both cell-based (e.g., enzyme inhibition) and biophysical (e.g., surface plasmon resonance) assays to confirm target engagement .
  • Purity Verification: Re-examine compound batches via high-resolution mass spectrometry (HRMS) and elemental analysis. Impurities as low as 2% can skew dose-response curves .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model binding poses. Focus on hydrogen bonding between the ketone group and active-site residues .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability. Analyze RMSD and binding free energies with MM-GBSA .

Q. How does stereochemical conformation influence pharmacokinetic properties?

  • Methodological Answer:
  • In Vitro Assays: Compare enantiomers using Caco-2 cell monolayers to measure permeability. Configure HPLC with a chiral column (e.g., Chiralpak AD-H) to isolate stereoisomers .
  • Metabolic Stability: Incubate with liver microsomes and monitor degradation via LC-MS. The pyrrolidine ring’s rigidity may reduce cytochrome P450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.